

# The Discovery and History of Mead Acid: A Technical Guide

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## Compound of Interest

Compound Name: Mead acid methyl ester

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## Abstract

Mead acid, (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid that has emerged from relative obscurity to become a significant molecule of interest in various biomedical research fields. Initially identified as a biochemical marker for essential fatty acid deficiency (EFAD), contemporary research has unveiled its multifaceted roles in cellular signaling, inflammation, and its potential as a therapeutic agent and a component in drug development. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and metabolism of Mead acid and its derivatives. It includes detailed experimental protocols for its study and summarizes key quantitative data to facilitate further research and application.

## Discovery and Historical Context

The discovery of Mead acid is intrinsically linked to the pioneering work on essential fatty acids (EFAs) in the mid-20th century. As the critical roles of dietary fats were being elucidated, it became evident that certain polyunsaturated fatty acids, namely linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), were indispensable for normal physiological function.

In the 1950s, while investigating the biochemical consequences of fat-deficient diets in rats, James F. Mead and his colleagues at the University of California, Los Angeles (UCLA),

identified a novel eicosatrienoic acid that accumulated in the tissues of these animals. This fatty acid was characterized as (5Z,8Z,11Z)-eicosatrienoic acid and was subsequently named Mead acid in his honor. The crucial observation was that the synthesis of this omega-9 fatty acid was significantly upregulated when the dietary intake of essential omega-6 and omega-3 fatty acids was insufficient. This foundational work established Mead acid as a key biochemical marker of EFAD. The ratio of Mead acid (a triene) to arachidonic acid (a tetraene), known as the triene:tetraene ratio, became a widely used diagnostic marker for EFAD, with a ratio greater than 0.2 indicating a deficiency.

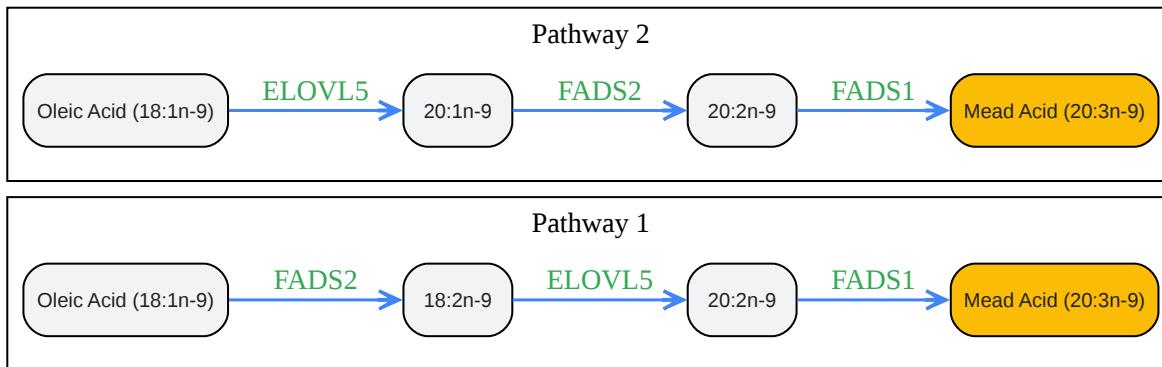
## Biosynthesis and Metabolism

Mead acid is the only polyunsaturated fatty acid that mammals can synthesize de novo from oleic acid, an omega-9 monounsaturated fatty acid. This endogenous production is typically suppressed in the presence of adequate dietary linoleic and alpha-linolenic acids, as these essential fatty acids are the preferred substrates for the enzymes involved in polyunsaturated fatty acid synthesis.

## Biosynthetic Pathways of Mead Acid

The synthesis of Mead acid from oleic acid involves a series of desaturation and elongation reactions catalyzed by the same enzymes responsible for the metabolism of omega-3 and omega-6 fatty acids: Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). Two primary pathways have been proposed for its biosynthesis:

- Pathway 1: Oleic acid (18:1n-9) → (FADS2) → 18:2n-9 → (ELOVL5) → 20:2n-9 → (FADS1)  
→ Mead acid (20:3n-9)
- Pathway 2: Oleic acid (18:1n-9) → (ELOVL5) → 20:1n-9 → (FADS2) → 20:2n-9 → (FADS1)  
→ Mead acid (20:3n-9)

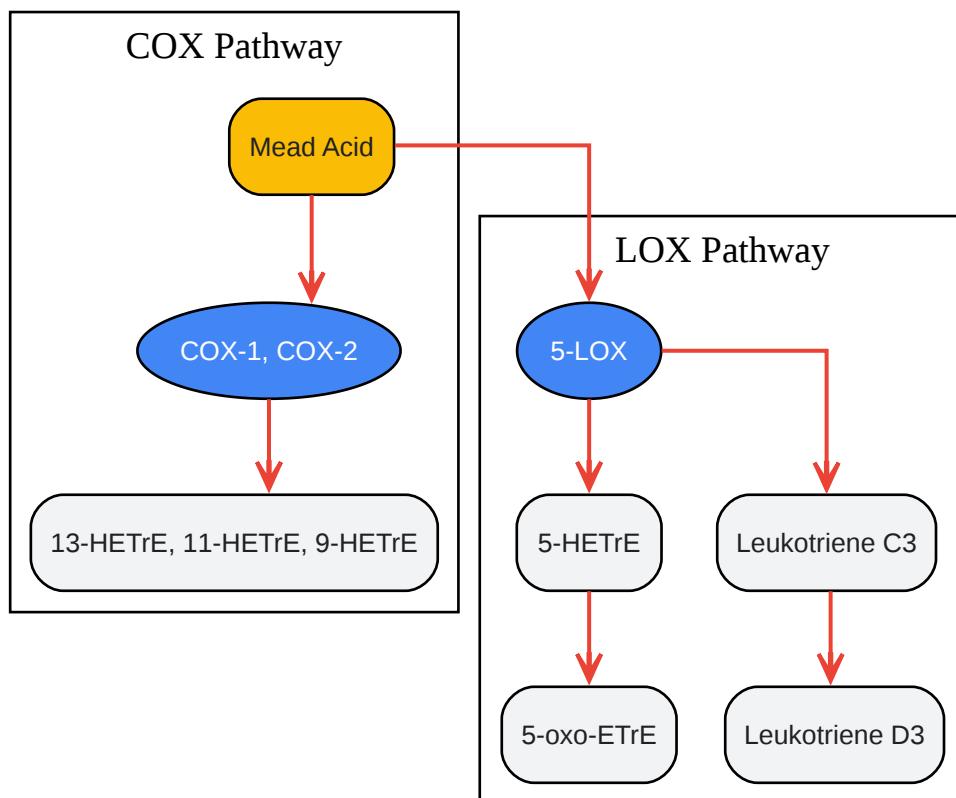
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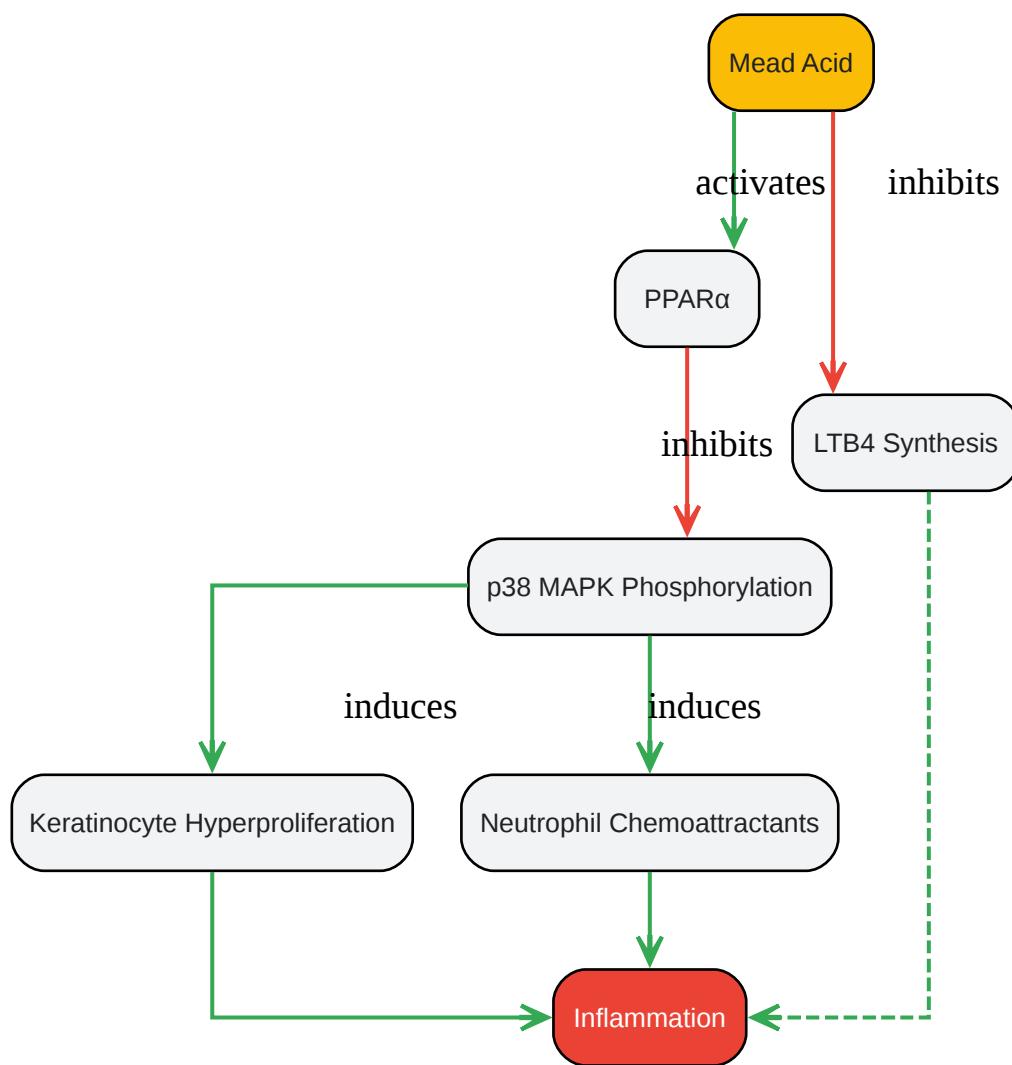
**Caption:** Biosynthetic pathways of Mead acid from oleic acid.

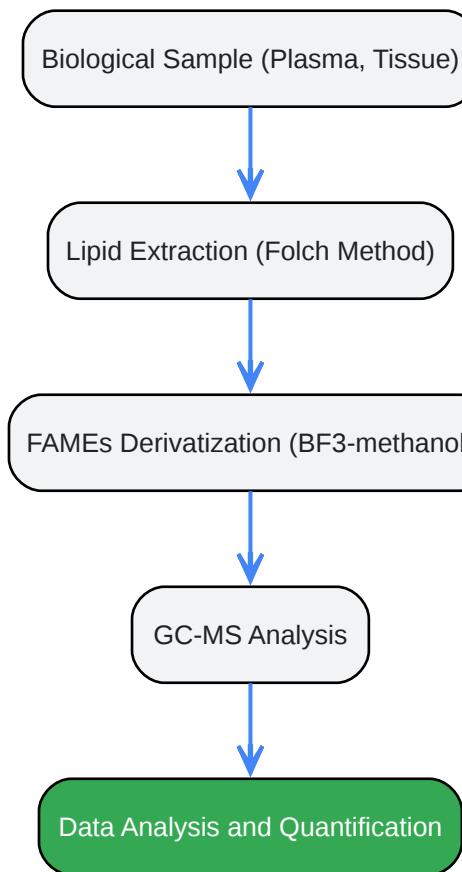
## Metabolism of Mead Acid

Similar to arachidonic acid, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of signaling molecules, although often less efficiently.

- Cyclooxygenase (COX) Pathway: COX enzymes convert Mead acid into prostaglandin and thromboxane analogues. However, unlike the conversion of arachidonic acid to PGH2 which has a five-membered ring, the COX-mediated metabolites of Mead acid, such as 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE), lack this ring structure.
- Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway metabolizes Mead acid into leukotriene C3 (LTC3) and D3 (LTD3), as well as 5-hydroxyeicosatrienoic acid (5-HETrE) and 5-oxoeicosatrienoic acid (5-oxo-ETrE). These metabolites are structurally similar to the potent pro-inflammatory mediators derived from arachidonic acid and can exert biological effects, such as stimulating human blood eosinophils and neutrophils.







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